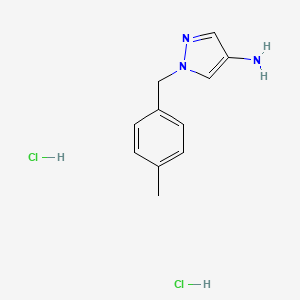

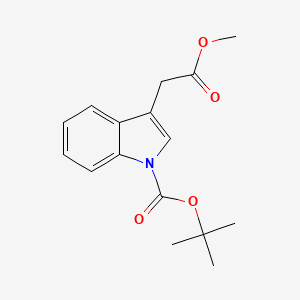

1-(4-Methylbenzyl)-1H-pyrazol-4-amine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(4-Methylbenzyl)piperazine” is a derivative of benzylpiperazine and has been sold as an ingredient in legal recreational drugs known as "party pills" . It’s also a useful synthetic intermediate in the synthesis of 3-Desmethyl 4-Methyl Meclizine Dihydrochloride, a metabolite of Meclizine .

Synthesis Analysis

The synthesis of “1-(4-Methylbenzyl)piperazine” involves reactions that proceed either at room or higher temperatures in common solvents . These reactions involve heterogeneous catalysis by metal ions supported on commercial polymeric resins .Molecular Structure Analysis

The molecular formula for “4-Methylbenzyl alcohol” is C8H10O, with a molecular weight of 122.16 g/mol . The InChI Key is RNAXUUAJNMDESG-UHFFFAOYSA-N .Chemical Reactions Analysis

“1-(4-Methylbenzyl)piperazine” shows good stability. It was found to be more stable than phenyl piperazines over time under all storage conditions .科学的研究の応用

Synthesis and Characterization

Synthesis of Pyrazole Schiff Bases : New pyrazole Schiff bases containing azo groups were synthesized, characterized using various spectroscopic methods, and analyzed theoretically. These compounds, including derivatives similar to "1-(4-Methylbenzyl)-1H-pyrazol-4-amine dihydrochloride," were explored for their structural and electronic properties, demonstrating the versatility of pyrazole derivatives in chemical synthesis and theoretical studies (Özkınalı et al., 2018).

Process Development of Key Intermediates : A key intermediate for the CCR5 antagonist TAK-779 was synthesized, showcasing the role of similar compounds in the development of pharmaceutical agents. The efficient synthesis process highlights the significance of pyrazole derivatives in medicinal chemistry and drug development (Hashimoto et al., 2002).

Biological and Pharmacological Studies

Antimicrobial Activity : Pyrazole Schiff bases were synthesized and tested for their ability to inhibit the growth of Candida albicans and Gram-negative bacteria. Some compounds demonstrated potential as antibacterial agents, underscoring the importance of pyrazole derivatives in the search for new antimicrobial compounds (Feng et al., 2018).

Inhibition of Alcohol Dehydrogenase : Studies on compounds bearing an amide group, such as those related to "this compound," showed inhibitory activity against alcohol dehydrogenase (ADH). This research provides insights into the potential therapeutic applications of pyrazole derivatives in treating conditions associated with alcohol metabolism (Delmas et al., 1983).

Supramolecular Chemistry

- Pyrazole Schiff Bases in Supramolecular Chemistry : The synthesis and characterization of pyrazole Schiff bases, leading to the formation of hydrogen-bonded supramolecular layers, indicate the utility of these compounds in developing novel materials with specific architectural and functional properties (Feng et al., 2018).

作用機序

Safety and Hazards

将来の方向性

Piperazine derivatives are very desirable building blocks for the production of many pharmaceuticals and they have great potential in the field of pharmaceutical research and development . A novel simplified synthetic procedure for the preparation of monosubstituted piperazine derivatives has been reported .

特性

IUPAC Name |

1-[(4-methylphenyl)methyl]pyrazol-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3.2ClH/c1-9-2-4-10(5-3-9)7-14-8-11(12)6-13-14;;/h2-6,8H,7,12H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZCVCXFRGGHBGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=C(C=N2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2723007.png)

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide](/img/structure/B2723023.png)

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2723024.png)

![(E)-2-cyano-3-[3-methoxy-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2723025.png)

![Ethyl 2-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B2723026.png)

![2-cyclopropyl-5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2723027.png)

![4-(5-Trichloromethyl-[1,2,4]oxadiazol-3-yl)-pyridine](/img/structure/B2723030.png)